molecular formula C31H52N2O B11073286 4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol

4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol

Cat. No.: B11073286
M. Wt: 468.8 g/mol
InChI Key: GCGPCCBFTOUOSH-UHFFFAOYSA-N
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Description

4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a pyridyl-piperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the piperidino and pyridyl intermediates, followed by their coupling with a heptadecyn backbone. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL involves its interaction with specific molecular targets and pathways. The pyridyl-piperidino moiety can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL is unique due to its combination of a heptadecyn backbone with a pyridyl-piperidino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H52N2O

Molecular Weight

468.8 g/mol

IUPAC Name

4,8,12,16-tetramethyl-1-(2-pyridin-3-ylpiperidin-1-yl)heptadec-2-yn-4-ol

InChI

InChI=1S/C31H52N2O/c1-26(2)13-8-14-27(3)15-9-16-28(4)17-10-20-31(5,34)21-12-24-33-23-7-6-19-30(33)29-18-11-22-32-25-29/h11,18,22,25-28,30,34H,6-10,13-17,19-20,23-24H2,1-5H3

InChI Key

GCGPCCBFTOUOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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